molecular formula C8H9BrCl2N2 B15124061 3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Katalognummer: B15124061
Molekulargewicht: 283.98 g/mol
InChI-Schlüssel: AVPZHDRZNKROOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a tetrahydro-1,6-naphthyridine core. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and chlorination of a tetrahydro-1,6-naphthyridine precursor. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are used for electrophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • 1,5-Naphthyridine derivatives
  • 1,8-Naphthyridine derivatives

Uniqueness

3-Bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation can enhance its reactivity and potential biological activities compared to other naphthyridine derivatives .

Eigenschaften

Molekularformel

C8H9BrCl2N2

Molekulargewicht

283.98 g/mol

IUPAC-Name

3-bromo-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

InChI

InChI=1S/C8H8BrClN2.ClH/c9-6-3-5-4-11-2-1-7(5)12-8(6)10;/h3,11H,1-2,4H2;1H

InChI-Schlüssel

AVPZHDRZNKROOC-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=CC(=C(N=C21)Cl)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.